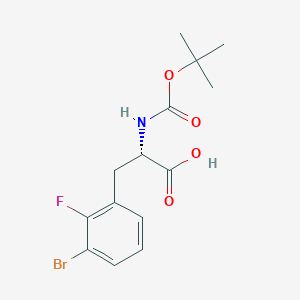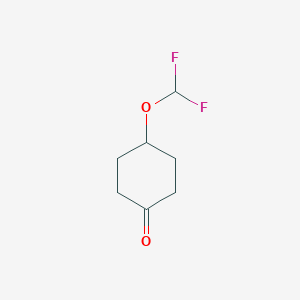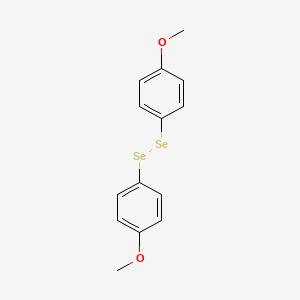
Diselenide, bis(4-methoxyphenyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(4-methoxyphenyl)diselane is an organoselenium compound with the molecular formula C14H14O2Se2 It is characterized by the presence of two selenium atoms bonded to two 4-methoxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Bis(4-methoxyphenyl)diselane can be synthesized through the reaction of 4-methoxyphenylmagnesium bromide with selenium powder. The reaction typically occurs in an inert atmosphere, such as nitrogen, to prevent oxidation. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for 1,2-Bis(4-methoxyphenyl)diselane are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(4-methoxyphenyl)diselane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: It can be reduced to form selenols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Substitution reactions may involve reagents such as halogens or organometallic compounds.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,2-Bis(4-methoxyphenyl)diselane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound has been studied for its potential antioxidant properties and its ability to modulate redox reactions.
Medicine: Research has explored its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1,2-Bis(4-methoxyphenyl)diselane involves its ability to participate in redox reactions. The selenium atoms in the compound can undergo oxidation and reduction, allowing it to act as a redox modulator. This property is particularly relevant in biological systems, where it can influence cellular redox states and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Bis(4-fluorophenyl)diselane
- 1,2-Bis(4-chlorophenyl)diselane
- 1,2-Bis(4-bromophenyl)diselane
Uniqueness
1,2-Bis(4-methoxyphenyl)diselane is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. Compared to its halogenated analogs, the methoxy groups can donate electron density, potentially enhancing its antioxidant properties and making it more reactive in certain chemical transformations .
Propriétés
Numéro CAS |
38762-70-8 |
|---|---|
Formule moléculaire |
C14H14O2Se2 |
Poids moléculaire |
372.2 g/mol |
Nom IUPAC |
1-methoxy-4-[(4-methoxyphenyl)diselanyl]benzene |
InChI |
InChI=1S/C14H14O2Se2/c1-15-11-3-7-13(8-4-11)17-18-14-9-5-12(16-2)6-10-14/h3-10H,1-2H3 |
Clé InChI |
RLDSFBXSHHFHGA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)[Se][Se]C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


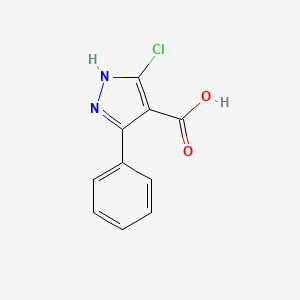
![7,18-diethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13026148.png)
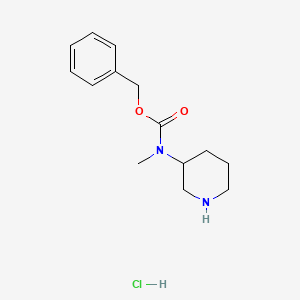

![[4-(2-Amino-ethyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester](/img/structure/B13026172.png)
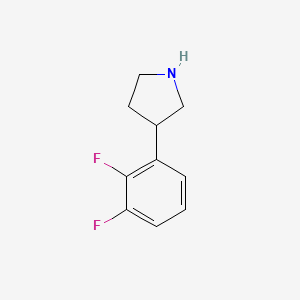
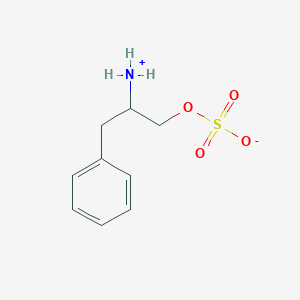
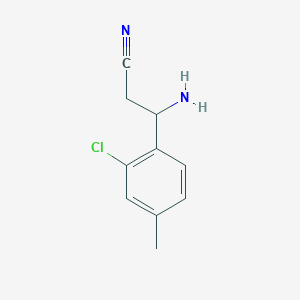

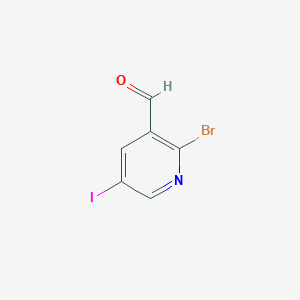
![3-ethoxy-N-methylspiro[3.3]heptan-1-amine](/img/structure/B13026208.png)

